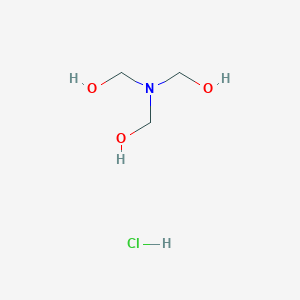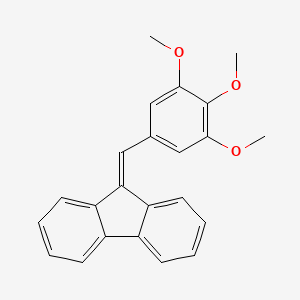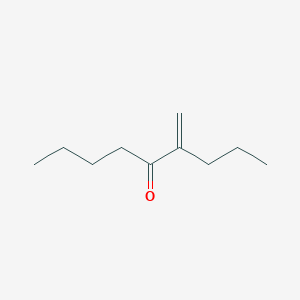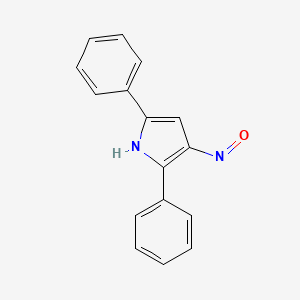
Nitrilotrimethanol--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrilotrimethanol–hydrogen chloride (1/1) is a chemical compound that combines nitrilotrimethanol with hydrogen chloride in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrilotrimethanol–hydrogen chloride (1/1) can be synthesized through the reaction of nitrilotrimethanol with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where nitrilotrimethanol is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of nitrilotrimethanol–hydrogen chloride (1/1) involves large-scale reactors where nitrilotrimethanol is continuously fed into the reactor, and hydrogen chloride gas is introduced under controlled pressure and temperature conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrilotrimethanol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrogen chloride component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrilotrimethanol oxides, while reduction could produce nitrilotrimethanol derivatives with altered functional groups.
Applications De Recherche Scientifique
Nitrilotrimethanol–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which nitrilotrimethanol–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrogen chloride component can facilitate protonation reactions, altering the activity of enzymes and other proteins. The nitrilotrimethanol moiety can interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrilotriacetic acid: Similar in structure but contains carboxyl groups instead of hydroxyl groups.
Trimethylolpropane: Contains three hydroxyl groups but lacks the nitrile group.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Nitrilotrimethanol–hydrogen chloride (1/1) is unique due to its combination of nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
78063-42-0 |
|---|---|
Formule moléculaire |
C3H10ClNO3 |
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
[bis(hydroxymethyl)amino]methanol;hydrochloride |
InChI |
InChI=1S/C3H9NO3.ClH/c5-1-4(2-6)3-7;/h5-7H,1-3H2;1H |
Clé InChI |
RSSHUWHSFGCSHG-UHFFFAOYSA-N |
SMILES canonique |
C(N(CO)CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)

